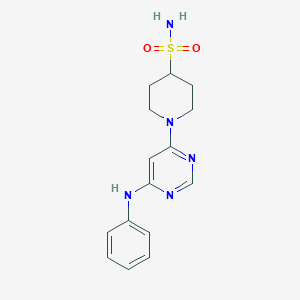
6-(7,7-dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-N-phenylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(7,7-dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-N-phenylpyrimidin-4-amine is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazepine derivatives and has shown promising results in various studies.
Mécanisme D'action
Further studies are needed to understand the exact mechanism of action of the compound and its molecular targets.
4. Formulation development: Further research is needed to develop formulations of the compound that are suitable for clinical use.
In conclusion, 6-(7,7-dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-N-phenylpyrimidin-4-amine is a synthetic compound that has shown promising results in various scientific research fields. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(7,7-dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-N-phenylpyrimidin-4-amine in lab experiments are:
1. High potency: The compound has shown high potency in various studies, making it a potential candidate for drug development.
2. Broad-spectrum activity: The compound has shown activity against various cancer cell lines, inflammatory diseases, and microbial strains, making it a versatile compound for research.
The limitations of using 6-(7,7-dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-N-phenylpyrimidin-4-amine in lab experiments are:
1. Lack of clinical trials: The compound has not been tested in clinical trials, making it difficult to assess its safety and efficacy in humans.
2. Limited availability: The compound is not commercially available, and its synthesis requires specialized skills and equipment.
Orientations Futures
Some of the future directions for research on 6-(7,7-dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-N-phenylpyrimidin-4-amine are:
1. Clinical trials: The compound needs to be tested in clinical trials to assess its safety and efficacy in humans.
2. Drug development: The compound has shown potential as a drug candidate, and further research is needed to develop it into a clinically useful drug.
3.
Méthodes De Synthèse
The synthesis of 6-(7,7-dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-N-phenylpyrimidin-4-amine involves the condensation reaction of 4-aminopyrimidine with 2-(dimethylamino)acetaldehyde dimethyl acetal followed by cyclization with 2-mercaptoacetic acid. The resulting intermediate is further reacted with N-phenylpiperazine to give the final product.
Applications De Recherche Scientifique
The potential therapeutic applications of 6-(7,7-dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-N-phenylpyrimidin-4-amine have been studied extensively in various scientific research fields. Some of the notable applications are:
1. Anti-cancer activity: Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer.
2. Anti-inflammatory activity: The compound has shown significant anti-inflammatory activity in animal models of inflammation, making it a potential candidate for the treatment of inflammatory diseases.
3. Anti-microbial activity: The compound has shown promising results in inhibiting the growth of various microbial strains, including bacteria and fungi.
Propriétés
IUPAC Name |
6-(7,7-dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-N-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-17(2)8-9-21(10-11-24(17,22)23)16-12-15(18-13-19-16)20-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBGKBJNTFSNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CCS1(=O)=O)C2=NC=NC(=C2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(7,7-dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-N-phenylpyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B7436093.png)
![5-cyclopropyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7436096.png)
![[5-Chloro-2-[(2,5-dimethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7436098.png)
![1-Ethyl-3-[2-methyl-4-[(4-methylmorpholin-2-yl)methyl]piperazin-1-yl]pyrrolidin-2-one](/img/structure/B7436100.png)
![2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine](/img/structure/B7436114.png)
![4-[(2-Acetyl-1,3-dihydroisoindol-5-yl)sulfonyl]-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one](/img/structure/B7436119.png)
![Ethyl 4-[2-[3-(aminomethyl)phenoxy]propanoyl]piperazine-1-carboxylate](/img/structure/B7436129.png)
![3-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyrrolidine-1-carboxamide](/img/structure/B7436133.png)
![Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7436135.png)


![N-[(1R,2R)-2-ethylcyclopropyl]-6-fluoropyrimidin-4-amine](/img/structure/B7436177.png)
![4-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-nitro-1H-pyridin-2-one](/img/structure/B7436180.png)
![[4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone](/img/structure/B7436191.png)